Amino(benzyl)azanium;oxalate, also known as benzylhydrazine oxalate, is an organic compound with the chemical formula . This compound is characterized by its unique physical and chemical properties, making it useful in various scientific applications. It is classified as a hydrazine derivative and an oxalate salt, which plays a significant role in its reactivity and functionality in chemical processes.
Amino(benzyl)azanium;oxalate is synthesized primarily through the reaction of benzylhydrazine with oxalic acid. This compound falls under the classification of organic compounds, specifically as a hydrazine derivative due to the presence of the hydrazine group () attached to a benzyl moiety. Its oxalate form indicates that it is paired with oxalic acid, a dicarboxylic acid that contributes to its acidic properties.
The synthesis of amino(benzyl)azanium;oxalate can be achieved through several methods, with the most common being the direct reaction between benzylhydrazine and oxalic acid. This reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired product.
The molecular structure of amino(benzyl)azanium;oxalate can be represented by its structural formula:
C1=CC=C(C=C1)C[NH2+]N.C(=O)(C(=O)[O-])[O-]
The compound exhibits a complex structure involving both aromatic and aliphatic components, contributing to its reactivity and interactions in chemical reactions.
Amino(benzyl)azanium;oxalate participates in various chemical reactions, including:
The mechanism of action for amino(benzyl)azanium;oxalate primarily involves its interaction with biological systems, particularly as an inhibitor of monoamine oxidase enzymes.
Research indicates that amino(benzyl)azanium;oxalate exhibits specific binding affinity compared to other hydrazine derivatives, enhancing its potential therapeutic applications.
Amino(benzyl)azanium;oxalate has several scientific uses:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1